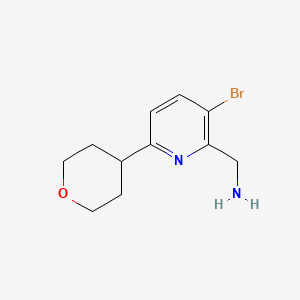
(3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine is a complex organic compound that features a bromine atom, a tetrahydropyran ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of the tetrahydropyran moiety. The final step involves the formation of the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also critical in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may introduce a new functional group like an alkyl or aryl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
Its structure can be modified to enhance its pharmacological properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the synthesis of polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyridine: This compound shares a similar pyridine and tetrahydropyran structure but differs in the presence of a methyl group instead of a methanamine group.
6-Bromo-2-pyridinecarboxaldehyde: This compound features a bromine atom and a pyridine ring but lacks the tetrahydropyran moiety.
Uniqueness
The uniqueness of (3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanamine lies in its combination of functional groups, which provides a versatile platform for chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15BrN2O |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
[3-bromo-6-(oxan-4-yl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C11H15BrN2O/c12-9-1-2-10(14-11(9)7-13)8-3-5-15-6-4-8/h1-2,8H,3-7,13H2 |
Clave InChI |
VFMHPVAXDGABBQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NC(=C(C=C2)Br)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


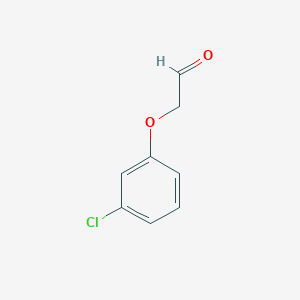
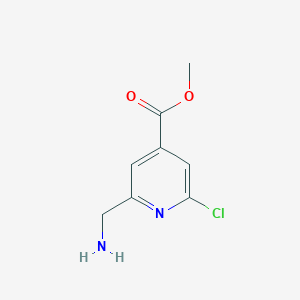
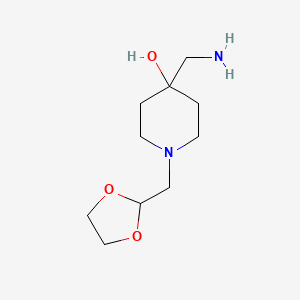


![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)
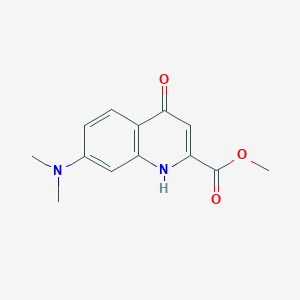
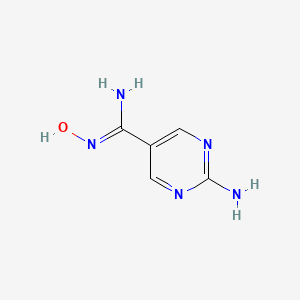
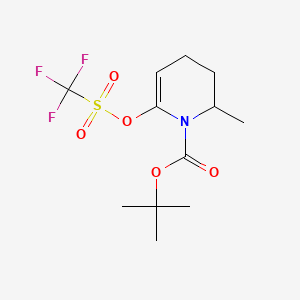



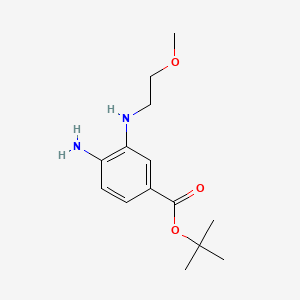
![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
